(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Description
(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H8BrClN2OS2 and its molecular weight is 387.69. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . Prostaglandins are key mediators of inflammation, and their reduction leads to a decrease in inflammation .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the COX enzymes and preventing the formation of prostaglandins, the compound reduces the inflammatory response .
Biological Activity
(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the presence of a thiophene ring, a thiazole moiety, and halogen substitutions, contribute significantly to its pharmacological properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be broken down as follows:
- Thiophene Ring : Known for its aromatic properties, contributing to the compound's stability and reactivity.
- Thiazole Moiety : A key pharmacophore in many biologically active compounds.
- Halogen Substituents : The bromine and chlorine atoms enhance reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazole, which are structurally similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiophene and thiazole rings is crucial for this activity, as they are known to interact with bacterial cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably:
- Mechanism of Action : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by disrupting microtubule dynamics, akin to the action of Combretastatin A-4 (CA-4) . This mechanism involves binding to tubulin and preventing its polymerization, leading to apoptosis in cancer cells.
- Case Studies : In a study comparing thiophene carboxamide derivatives, certain analogs demonstrated IC50 values as low as 5.46 µM against Hep3B cancer cells . This suggests that modifications in the structure can significantly enhance anticancer efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. Key findings include:
- Thiazole and Thiophene Rings : Essential for cytotoxic activity; modifications in these rings can alter binding affinity and efficacy .
- Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring influences the overall activity . For example, methyl substitutions have been associated with increased potency against cancer cell lines.
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with biological targets. These studies reveal that:
- The compound binds effectively to proteins involved in disease pathways, with specific interactions noted at the tubulin-colchicine-binding pocket .
Comparative Analysis
A comparative analysis of similar compounds reveals that this compound exhibits enhanced biological activities due to its unique structural components.
Compound Name | IC50 Against Hep3B | Mechanism of Action | Notable Features |
---|---|---|---|
Compound 8 | 2.5 µM | Apoptosis via caspase activation | Anthraquinone derivative |
CA-4 | 0.01 µM | Microtubule disruption | Established anticancer agent |
(Z)-5-bromo... | 5.46 µM | Tubulin binding inhibition | Halogenated structure |
Properties
IUPAC Name |
5-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2OS2/c1-17-8-3-2-7(15)6-10(8)20-13(17)16-12(18)9-4-5-11(14)19-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZDXOORSCSOPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.